[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine
Description
Historical Context and Discovery
The development of [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine emerges from the broader historical context of pyridine chemistry, which traces its origins to the isolation of pyridine from coal tar in the 19th century. Pyridine, first identified as a basic heterocyclic organic compound with the chemical formula C5H5N, became structurally understood as being related to benzene with one methine group replaced by a nitrogen atom. The systematic exploration of brominated pyridine derivatives followed the establishment of fundamental pyridine chemistry, driven by the recognition that halogenated pyridines serve as versatile intermediates in pharmaceutical and agrochemical synthesis.
The specific compound this compound represents a more recent development in synthetic organic chemistry, emerging from efforts to create bifunctional molecules that combine the electron-deficient pyridine ring with electron-rich benzylamine moieties. The incorporation of bromine at the 5-position of the pyridine ring reflects strategic synthetic design, as brominated pyridines demonstrate enhanced reactivity for cross-coupling reactions and nucleophilic substitution processes. The historical progression from simple pyridine to complex derivatives like this compound illustrates the evolution of heterocyclic chemistry from fundamental discovery to sophisticated synthetic applications.
Nomenclature and Classification
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(5-bromopyridin-3-yl)-N-(4-methylbenzyl)methanamine, which precisely describes the molecular connectivity and functional group arrangement. This nomenclature follows established conventions for naming complex organic molecules, beginning with the pyridine core and systematically identifying substituents and their positions. The compound belongs to the broader classification of heterocyclic amines, specifically those containing both pyridine and benzylamine functional groups.
The compound can be categorized within several overlapping chemical classifications. As a brominated pyridine derivative, it falls under the category of halogenated heterocycles, which are recognized for their utility in synthetic transformations. The presence of the secondary amine functionality classifies it among heterocyclic amines, compounds that contain at least one heterocyclic ring and at least one amine group. Furthermore, the compound represents a member of the substituted benzylamines, as it incorporates a 4-methylbenzyl group attached to the nitrogen center.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1912988-16-9 |
| Molecular Formula | C14H15BrN2 |
| International Union of Pure and Applied Chemistry Name | 1-(5-bromopyridin-3-yl)-N-(4-methylbenzyl)methanamine |
| Molecular Weight | 291.19 g/mol |
| MDL Number | MFCD27719564 |
Structural Features and Molecular Composition
The molecular architecture of this compound exhibits a distinctive arrangement combining aromatic heterocyclic and carbocyclic systems connected through a flexible aliphatic chain. The pyridine ring adopts a planar aromatic configuration, with the bromine substituent at the 5-position introducing both steric and electronic perturbations to the ring system. The nitrogen atom within the pyridine ring maintains sp2 hybridization, contributing one electron to the aromatic sextet while retaining a lone pair in an sp2 orbital.
The methylene bridge connecting the pyridine ring to the secondary amine represents a critical structural feature that influences the molecule's conformational flexibility and reactivity. This bridge allows rotation around the carbon-carbon and carbon-nitrogen bonds, providing conformational freedom that can accommodate various binding modes in biological or catalytic systems. The secondary amine nitrogen exhibits sp3 hybridization, with its lone pair available for hydrogen bonding or coordination interactions.
The 4-methylbenzyl group contributes additional aromatic character to the molecule while introducing steric bulk that can influence molecular recognition and binding selectivity. The methyl substituent on the benzene ring at the para position provides electron-donating character through inductive and hyperconjugative effects, subtly modifying the electronic properties of the aromatic system.
| Structural Component | Configuration | Hybridization | Electronic Effect |
|---|---|---|---|
| Pyridine Ring | Planar Aromatic | sp2 (nitrogen) | Electron-withdrawing |
| Bromine Substituent | 5-Position | -- | Electron-withdrawing |
| Methylene Bridge | Tetrahedral | sp3 | Flexible spacer |
| Secondary Amine | Tetrahedral | sp3 | Electron-donating |
| 4-Methylbenzyl Group | Planar Aromatic | sp2 | Electron-donating |
Position in Pyridine-Based Chemistry
This compound occupies a significant position within the extensive family of pyridine-based compounds, representing an advancement in the design of multifunctional heterocyclic molecules. Pyridine derivatives encompass a vast array of compounds with diverse biological and synthetic applications, including important pharmaceutical agents and agrochemicals. The strategic positioning of functional groups in this compound reflects modern approaches to drug design and synthetic methodology development.
The compound exemplifies the concept of hybrid molecules, combining structural elements from different chemical families to achieve enhanced or novel properties. The integration of brominated pyridine with benzylamine functionality creates opportunities for diverse chemical transformations, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and coordination chemistry applications. This design approach mirrors trends in contemporary medicinal chemistry, where researchers combine pharmacophoric elements to optimize biological activity and selectivity.
The presence of the bromine substituent positions this compound as a valuable synthetic intermediate, as brominated aromatics serve as versatile substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. The secondary amine functionality provides additional synthetic handles for further derivatization, including acylation, alkylation, and reductive amination processes. This combination of reactive sites makes the compound particularly valuable for building molecular complexity in pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRHAMAIYGCZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
This method employs a two-step process involving condensation followed by reduction :
- Step 1 : Condensation of 5-bromo-3-pyridinecarboxaldehyde with 4-methylbenzylamine in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C for 4–8 hours.
- Step 2 : Reduction of the intermediate imine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
| Parameter | Value/Reagent | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 85–90 |
| Reducing Agent | NaBH3CN | 88 |
| Catalyst | 10% Pd/C (for H2 method) | 78 |
| Reaction Time | 12–24 hours | — |
This method is noted for high regioselectivity and scalability but requires careful control of moisture and oxygen levels.
Nucleophilic Substitution via Bromopyridine Intermediate
A bromine-directed substitution strategy leverages the reactivity of 5-bromo-3-(bromomethyl)pyridine:
- Step 1 : React 5-bromo-3-(bromomethyl)pyridine with 4-methylbenzylamine in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60–80°C.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).
| Component | Role | Outcome |
|---|---|---|
| K2CO3 | Base (scavenges HBr) | 92% conversion |
| Acetonitrile | Solvent (polar aprotic) | Improved solubility |
| Reaction Temperature | 70°C | Reduced side products |
This approach avoids the need for reducing agents but may generate trace impurities from over-alkylation.
Hydrolysis of N-Methylideneamine Oligomers
A patent-derived method involves synthesizing an oligomeric precursor followed by acid hydrolysis:
- Step 1 : Prepare N-methylideneamine oligomer by reacting 5-bromo-3-pyridinemethyl chloride with 4-methylbenzylamine under inert conditions.
- Step 2 : Hydrolyze the oligomer using hydrochloric acid (HCl) or sulfuric acid (H2SO4) in aqueous ethanol at 50–60°C.
| Acid | Concentration | Hydrolysis Time | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 6M | 6 hours | 82 |
| H2SO4 | 2M | 8 hours | 75 |
This method is advantageous for industrial-scale production but requires rigorous pH control to prevent decomposition.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Reductive Amination | High purity, mild conditions | Costly reagents | Pilot-scale |
| Nucleophilic Substitution | No reducing agents needed | Risk of di-alkylation | Lab-scale |
| Oligomer Hydrolysis | High throughput | Complex purification | Industrial |
Critical Considerations
- Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates but may complicate purification.
- Catalyst Efficiency : Pd/C achieves faster reduction but poses flammability risks compared to NaBH3CN.
- Byproduct Management : Side products like 5-bromo-3-(di-(4-methylbenzyl)amino)pyridine require chromatographic removal.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and may require a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Features |
|---|---|---|---|---|
| Target Compound | N/A | C₁₄H₁₅BrN₂ | - Br at pyridine-5 - 4-methylphenyl |
Secondary amine, bromopyridine, tolyl group |
| 2-(5-Bromopyrimidin-2-YL)ethylamine | 1216240-73-1 | C₇H₁₀BrN₃ | - Br at pyrimidine-5 - Ethyl linker |
Pyrimidine ring, tertiary amine |
| 5-Bromo-4-methoxypyridin-3-amine | N/A | C₆H₇BrN₂O | - Br at pyridine-5 - Methoxy at pyridine-4 |
Primary amine, methoxy group |
| (3-Bromophenyl)methylamine | 436096-90-1 | C₁₃H₁₃BrN₂ | - Br at phenyl-3 - Pyridin-3-ylmethyl |
Secondary amine, bromophenyl |
| 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine | 913322-65-3 | C₁₀H₉BrN₄ | - Br at pyridine-5 - Pyrimidin-2-amine |
Pyrimidine-amine, bromopyridine |
Key Observations :
- Bromine Position: The target compound’s bromine on pyridine-5 contrasts with (3-Bromophenyl)methylamine (bromine on phenyl-3), altering electronic effects.
- Aromatic Ring Type : Pyrimidine-based analogs (e.g., C₇H₁₀BrN₃) have two nitrogen atoms, increasing polarity and hydrogen-bonding capacity versus pyridine derivatives .
- Substituent Effects : The 4-methylphenyl group in the target compound improves lipophilicity (predicted LogP ~3.5) compared to methoxy-substituted analogs (e.g., C₆H₇BrN₂O, LogP ~1.8), which are more water-soluble .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polarity) |
|---|---|---|---|
| Target Compound | 291.19 | ~3.5 | Low (Lipophilic) |
| 2-(5-Bromopyrimidin-2-YL)ethylamine | 216.08 | ~1.2 | Moderate |
| 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine | 265.11 | 2.77 | Moderate |
| (3-Bromophenyl)methylamine | 277.16 | ~3.1 | Low |
Analysis :
- The target compound’s higher molecular weight and methyl group contribute to greater lipophilicity than pyrimidine derivatives, suggesting better membrane permeability but lower aqueous solubility .
- The pyrimidin-2-amine analog (LogP 2.77) balances polarity and lipophilicity, making it suitable for applications requiring moderate solubility .
Biological Activity
[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the bromine atom on the pyridine ring enhances its lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. For instance, a study reported an IC50 value indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to cell death .
Neurological Effects
Another area of interest is the compound's potential neuroprotective effects. Preliminary studies suggest that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for further exploration as a therapeutic agent in conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 250 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | 300 | Effective against Gram-negative bacteria |
| Anticancer | MCF-7 (Breast cancer) | 150 | Induces apoptosis via caspase activation |
| Anticancer | A549 (Lung cancer) | 200 | Modulates cell cycle regulators |
| Neuroprotective | Neuronal cells | N/A | Reduces oxidative stress |
Case Study: Anticancer Activity
A notable case study involved the evaluation of this compound on MCF-7 breast cancer cells. The study utilized various concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases, indicating that the compound effectively triggers programmed cell death pathways .
Polypharmacology Insights
Recent advances in chemical genomics have highlighted the importance of polypharmacology—where compounds interact with multiple targets—when studying this compound. Machine learning approaches have been employed to analyze compound-protein interactions, revealing that this compound may engage with several G-protein coupled receptors (GPCRs) and protein kinases beyond its primary targets. This characteristic could enhance its therapeutic efficacy while minimizing side effects associated with single-target drugs .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Bromination of pyridine derivatives using Br₂ in dichloromethane, followed by coupling with (4-methylphenyl)methylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol.
- Optimization : Control reaction temperature (60–80°C) and use anhydrous conditions to minimize side reactions. Monitor progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~4.3 ppm for methylene bridges) and HRMS .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .
- FTIR : Identify functional groups (e.g., C-Br stretch at ~560 cm⁻¹, aromatic C-H bends at ~800 cm⁻¹) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Testing :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based assays (IC₅₀ determination) .
- Dose-Response : Use logarithmic dilution series (0.1–100 μM) with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?
- SAR Insights :
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances π-stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), improving inhibition potency by ~2-fold compared to Cl analogs .
- Methyl Group Effects : The (4-methylphenyl) group increases lipophilicity (logP ~2.8), enhancing blood-brain barrier permeability for neuroactive applications .
- Data Table :
| Derivative | Substituent | IC₅₀ (EGFR Kinase) | logP |
|---|---|---|---|
| Target | Br, 4-MePh | 0.45 μM | 2.8 |
| Analog 1 | Cl, 4-MePh | 0.89 μM | 2.6 |
| Analog 2 | Br, Ph | 0.67 μM | 2.3 |
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Troubleshooting Steps :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
- Formulation : Use PEGylated nanoparticles to improve solubility and bioavailability in murine models .
- Case Study : A derivative showed low in vivo efficacy despite high in vitro potency. Molecular dynamics simulations revealed poor target binding under physiological pH (7.4), prompting pH-sensitive prodrug design .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1M17 for EGFR). Key interactions: Bromine with Leu694, methylphenyl with hydrophobic pocket .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Validation : Compare predicted binding energies (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Optimization Strategies :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, improving yields from 35% to 72% .
- Solvent Effects : Switch from DMF to toluene to reduce side-product formation .
- Quality Control : Use in-situ IR to monitor amine coupling (disappearance of NH stretch at ~3350 cm⁻¹) .
Key Considerations for Data Interpretation
- Contradictory Reactivity Data : Discrepancies in bromination efficiency may arise from steric hindrance of the methylphenyl group; optimize by introducing directing groups (e.g., -OMe) .
- Biological Variability : Account for cell line-specific expression levels of target proteins (e.g., EGFR overexpression in A549 vs. MCF-7) when interpreting IC₅₀ differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
